5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine
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Overview
Description
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H2BrClN4 It is a fused triazine derivative, which means it contains both imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-nitroimidazole with bromine in the presence of a base. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Catalyst/Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a nitro derivative.
Scientific Research Applications
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly kinase inhibitors for cancer therapy.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in various biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include protein kinases involved in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
- 5-Bromo-4-chloroimidazo[4,3-f][1,2,4]triazine
Uniqueness
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly suitable for certain applications, such as kinase inhibition in cancer therapy, where the precise arrangement of atoms can significantly impact the compound’s efficacy and selectivity .
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
5-bromo-4-chloroimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-3-5(7)8-1-10-11(3)2-9-4/h1-2H |
InChI Key |
VKWYLQVHPDNDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C=NC(=C2C(=N1)Cl)Br |
Origin of Product |
United States |
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